Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate
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Description
“Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate” is a chemical compound. The tert-butoxycarbonyl group finds large applications in synthetic organic chemistry .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis
The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems . Additionally, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported .Mechanism of Action
Target of Action
The primary target of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate, also known as Boc-L-aspartic acid 4-Methyl ester dicyclohexylammonium salt, is the amino acids in proteins. The compound is used in the synthesis of Boc derivatives of amino acids .
Mode of Action
The compound introduces the tert-butoxycarbonyl (Boc) group into a variety of organic compounds . The Boc group is a protective group used in organic synthesis. It prevents unwanted reactions from occurring at the nitrogen atom of the amino acids during the synthesis process .
Biochemical Pathways
The compound affects the biochemical pathways involved in protein synthesis. By introducing the Boc group into amino acids, it influences the structure and function of the resulting proteins .
Result of Action
The introduction of the Boc group into amino acids results in the formation of Boc derivatives of these amino acids . These derivatives can then be used in further reactions to synthesize more complex organic compounds .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the efficiency of the introduction of the Boc group into organic compounds can be optimized by adjusting the conditions of the reactions . Furthermore, the use of flow microreactor systems has been shown to make the process more efficient, versatile, and sustainable compared to the batch .
Biochemical Analysis
Biochemical Properties
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, such as peptidases and proteases, which are responsible for cleaving peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group protects the amino group of aspartic acid, preventing unwanted reactions during peptide synthesis. This protection is essential for the selective formation of peptide bonds, ensuring the correct sequence of amino acids in the final peptide product .
Cellular Effects
This compound influences various cellular processes by protecting amino acids during peptide synthesis. This protection ensures the proper assembly of peptides, which are crucial for cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis indirectly affects cell function by enabling the production of functional proteins and peptides that regulate cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves the protection of the amino group of aspartic acid through the formation of a Boc group. This protection prevents the amino group from participating in unwanted reactions during peptide synthesis. The compound’s interaction with enzymes, such as peptidases and proteases, ensures the selective cleavage of peptide bonds, allowing for the correct assembly of peptides. Additionally, the Boc group can be selectively removed under mild conditions, enabling the final peptide product to retain its functional amino group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is generally stable under dry and room temperature conditions, but it can degrade over time when exposed to moisture or extreme temperatures. Long-term studies have shown that the compound maintains its protective properties for extended periods, ensuring the stability of amino acids during peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino acids during peptide synthesis without causing any adverse effects. At high doses, the compound may exhibit toxic effects, such as cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that the compound’s protective properties are dose-dependent .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes, such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. These interactions ensure the proper assembly of peptides, which are essential for various metabolic processes. The compound’s role in protecting amino acids during peptide synthesis indirectly affects metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in specific cellular compartments, where it can effectively protect amino acids during peptide synthesis. The compound’s distribution is crucial for maintaining the stability of amino acids and ensuring the correct assembly of peptides .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its protective effects on amino acids. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This subcellular localization is essential for the compound’s function in protecting amino acids during peptide synthesis, enabling the correct assembly of peptides in specific cellular compartments .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,11,15)(H,13,14)/t;6-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZLUTJIPMHAQN-ZCMDIHMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692809 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135941-84-3 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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